4-Methylpiperidine-1-carbonyl Chloride
Overview
Description
4-Methylpiperidine-1-carbonyl chloride is an organic compound with the molecular formula C7H12ClNO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylpiperidine-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-methylpiperidine with phosgene (COCl2) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methylpiperidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-methylpiperidine and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed
Amides: Reaction with amines.
Esters: Reaction with alcohols.
Hydrochloric Acid: Byproduct of hydrolysis.
Scientific Research Applications
4-Methylpiperidine-1-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methylpiperidine-1-carbonyl chloride primarily involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and other macromolecules. This reactivity is exploited in the design of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog without the carbonyl chloride group.
1-Methylpiperidine-4-carbonyl chloride hydrochloride: A closely related compound with similar reactivity but different physical properties.
Uniqueness
4-Methylpiperidine-1-carbonyl chloride is unique due to its specific functional groups, which confer distinct reactivity and applications. Its ability to act as an acylating agent makes it valuable in the synthesis of various biologically active compounds .
Biological Activity
4-Methylpiperidine-1-carbonyl chloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure with a methyl group at the 4-position and a carbonyl chloride functional group. This configuration influences its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi.
- Anticancer Potential : Several studies have demonstrated that compounds containing the piperidine moiety show promise as anticancer agents, with specific derivatives exhibiting cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial for the development of therapeutic agents.
The mechanisms through which this compound exerts its biological effects primarily involve:
- Enzyme Interaction : The compound may bind to active sites of enzymes, inhibiting their function. For instance, it has been noted to affect pathways related to the PI3K/mTOR signaling cascade, which is critical in cancer biology .
- Receptor Modulation : It may also interact with various receptors, altering cellular signaling pathways that can lead to therapeutic effects.
Antimicrobial Studies
A study reported that 4-Methylpiperidine derivatives showed potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 15 | E. coli |
Compound B | 20 | S. aureus |
Anticancer Activity
In vitro studies have shown that certain derivatives of this compound exhibit significant anticancer activity against various cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For example:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound C | MCF-7 | 15.3 |
Compound D | A549 | 29.1 |
These findings suggest that structural modifications can enhance the cytotoxicity of piperidine derivatives against cancer cells .
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 4-methylpiperidine with phosgene or similar reagents to introduce the carbonyl chloride functionality. This compound serves as an important intermediate in the synthesis of more complex organic molecules and therapeutic agents .
Properties
IUPAC Name |
4-methylpiperidine-1-carbonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-6-2-4-9(5-3-6)7(8)10/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRROPVUNDBWCQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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